Eperezolid was developed as a potential alternative to linezolid, another oxazolidinone antibiotic. It is classified as a synthetic antimicrobial agent that acts by inhibiting bacterial protein synthesis. The compound's development was aimed at addressing the growing issue of antibiotic resistance among Gram-positive pathogens .
The synthesis of eperezolid typically involves several key steps:
Eperezolid possesses a complex molecular structure that can be described as follows:
Spectroscopic analyses such as Infrared (IR), Proton Nuclear Magnetic Resonance (NMR), and Carbon NMR provide insights into the molecular structure and confirm the presence of key functional groups .
Eperezolid participates in various chemical reactions that are pivotal for its activity:
The mechanism by which eperezolid exerts its antibacterial effects involves:
Eperezolid exhibits several notable physical and chemical properties:
Eperezolid has several significant applications in the field of medicine:
Eperezolid (PNU-100592) emerged as a pivotal compound during the renaissance of oxazolidinone antibiotic development in the early 1990s. This synthetic antibacterial class originated from DuPont's foundational work in the 1980s, which identified the oxazolidinone core as a novel scaffold capable of inhibiting bacterial protein synthesis through a unique mechanism [3] [6]. Pharmacia & Upjohn (later Pfizer) scientists significantly advanced this research, synthesizing and evaluating hundreds of derivatives to optimize antibacterial potency and pharmacological properties. Within this program, eperezolid was developed alongside linezolid as a clinical candidate characterized by a piperazine-containing acetamide side chain at the C-5 position of the oxazolidinone ring—a critical structural feature for ribosomal binding [3] [6].
The discovery of eperezolid was facilitated by key structure-activity relationship (SAR) insights:
Table 1: Key Structural Features of Eperezolid
Structural Element | Chemical Group | Role in Antibacterial Activity |
---|---|---|
Oxazolidinone core | 2-Oxazolidinone ring | Essential pharmacophore for ribosomal binding |
C-5 substituent | (S)-Acetamidomethyl group | Direct interaction with 23S rRNA |
N-aryl ring (Ring B) | 3-Fluorophenyl | Enhanced penetration and target affinity |
C-5 side chain | Piperazinyl acetamide | Optimized binding to 50S subunit P-site |
Eperezolid demonstrated proof-of-concept for the oxazolidinone class, exhibiting potent in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1] [6]. Despite its promising preclinical profile, eperezolid was ultimately superseded by linezolid (morpholino analog) due to the latter’s superior pharmacokinetic properties in humans, including higher oral bioavailability (100% vs. 56%) and lower systemic clearance [3] [6]. Nevertheless, eperezolid remains a critical milestone in oxazolidinone history, providing the chemical template for subsequent generations of analogs, including sutezolid and contezolid [2] [4].
Eperezolid was developed during a critical period of escalating resistance among Gram-positive bacteria. Its mechanism of action—inhibition of the 50S ribosomal subunit—provided a distinct advantage over existing antibiotics. By binding to the peptidyl transferase center (PTC), eperezolid prevented the formation of the 70S initiation complex, a step essential for bacterial protein synthesis [1] [8]. Crucially, this binding site overlaps with those of chloramphenicol and lincomycin but involves a unique interaction with 23S rRNA nucleotides (notably G2447 and U2576), explaining its lack of cross-resistance with other protein synthesis inhibitors [1] [8].
Table 2: In Vitro Activity of Eperezolid Against Resistant Pathogens
Pathogen | Resistance Profile | MIC₉₀ Range (µg/mL) | Comparative Agent (MIC₉₀) |
---|---|---|---|
Staphylococcus aureus | Methicillin-resistant (MRSA) | 1–4 | Linezolid (2–4) |
Enterococcus faecalis/faecium | Vancomycin-resistant (VRE) | 1–4 | Vancomycin (>128) |
Streptococcus pneumoniae | Penicillin-resistant | 0.5–2 | Erythromycin (>32) |
Coagulase-negative staphylococci | Methicillin-resistant | 1–2 | Oxacillin (>16) |
Eperezolid’s spectrum specifically targeted recalcitrant pathogens:
In vivo efficacy was demonstrated in rodent infection models, where eperezolid (25 mg/kg IV) significantly reduced bacterial loads in intra-abdominal abscesses caused by VRE [8]. However, its variable oral bioavailability in preclinical species foreshadowed the pharmacokinetic limitations observed in human trials [3] [6].
Eperezolid’s legacy extends beyond its clinical displacement by linezolid:
Despite not reaching commercialization, eperezolid cemented the oxazolidinones as a solution to multidrug resistance. Its optimized structure balanced ribosomal affinity with physiochemical properties, enabling later generations to overcome pharmacokinetic barriers while retaining activity against evolving resistant strains [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: